8-Methylquinoline-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylquinoline-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives, including 8-hydroxyquinoline and its modifications, are significant in medicinal chemistry due to their chromophore properties and ability to detect various metal ions and anions. Over the past two decades, these compounds have attracted attention for their broad spectrum of biological activities. Synthetic modifications aim to develop potent, target-based drug molecules for several life-threatening diseases, including anti-cancer, HIV, and neurodegenerative disorders. The metal chelation properties of quinoline derivatives, including those modified at the 8-position like 8-hydroxyquinoline and potentially 8-Methylquinoline-2,4-dicarboxylic acid, make them candidates for treating various diseases (Gupta, Luxami, & Paul, 2021).
Antiprotozoal Applications
Research on 8-aminoquinoline analogs, closely related to this compound, has focused on developing compounds with broader efficacy and reduced toxicity. These efforts have led to the discovery of tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. Such derivatives offer insights into the potential of this compound in antiprotozoal applications (Tekwani & Walker, 2006).
Fluorescent Probes for Zinc Ion Detection
The development of fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications highlights another area of interest. Modifying 8-aminoquinoline molecules, such as introducing various carboxamide groups, can improve water solubility and cell membrane permeability. This suggests that modifications leading to compounds like this compound could enhance the functionality of chemosensors for zinc analysis (Mohamad et al., 2021).
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with metabolic pathways .
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, efficacy, and safety profile .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Methylquinoline-2,4-dicarboxylic acid are not well-studied. Quinoline derivatives are known to interact with various enzymes and proteins. For instance, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays a crucial role in the mammalian reproductive system
Cellular Effects
Quinoline derivatives have been shown to exhibit antiplasmodial activity , suggesting that they may have an impact on cellular processes
Molecular Mechanism
Quinoline derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
Quinoline and its derivatives are known to be involved in numerous metabolic pathways
Properties
IUPAC Name |
8-methylquinoline-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-3-2-4-7-8(11(14)15)5-9(12(16)17)13-10(6)7/h2-5H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXYIPCFZUXPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.